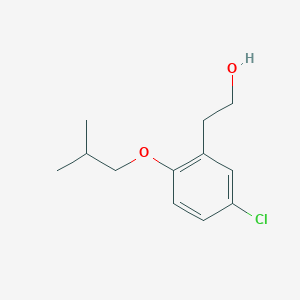

2-(5-Chloro-2-isobutoxyphenyl)ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17ClO2 |

|---|---|

Molecular Weight |

228.71 g/mol |

IUPAC Name |

2-[5-chloro-2-(2-methylpropoxy)phenyl]ethanol |

InChI |

InChI=1S/C12H17ClO2/c1-9(2)8-15-12-4-3-11(13)7-10(12)5-6-14/h3-4,7,9,14H,5-6,8H2,1-2H3 |

InChI Key |

OGJPXHVBQQOTEM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)Cl)CCO |

Origin of Product |

United States |

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of 2 5 Chloro 2 Isobutoxyphenyl Ethanol

Spectroscopic Characterization Methods

Spectroscopy is the cornerstone of molecular structure elucidation, where each technique probes different aspects of the molecule's physical and chemical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, the chemical environment of atoms, and their connectivity.

¹H NMR Spectroscopy: Proton NMR provides a map of all hydrogen atoms in the molecule. For 2-(5-Chloro-2-isobutoxyphenyl)ethanol, the spectrum is predicted to show distinct signals for the aromatic, ethanol (B145695), and isobutoxy moieties. The chemical shift (δ) of each signal is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, according to the n+1 rule. youtube.com The hydroxyl (-OH) proton typically appears as a broad singlet whose position can vary; its identity can be confirmed by adding a drop of deuterium (B1214612) oxide (D₂O) to the sample, which causes the -OH signal to disappear due to proton exchange. libretexts.orgresearchgate.net

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides a count of all unique carbon atoms in the molecule. In a standard proton-decoupled spectrum, each unique carbon atom appears as a single line, allowing for a direct confirmation of the carbon framework. The chemical shifts are characteristic of the carbon type (e.g., aromatic, aliphatic, ether-linked). organicchemistrydata.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. bmrb.io

2D-NMR Spectroscopy: Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of proton-proton spin systems, such as the -CH₂-CH₂-OH chain in the ethanol group. beilstein-journals.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly bonded to, providing a definitive C-H assignment. bmrb.iobeilstein-journals.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is invaluable for connecting the different structural fragments, for instance, by showing a correlation between the protons of the ether's methylene (B1212753) group (-O-CH₂-) and the aromatic carbon at position C-2. beilstein-journals.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted values are based on typical chemical shift ranges for similar functional groups and substitution patterns. rsc.orgrsc.orgucl.ac.uk

| Atom/Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Description |

| Aromatic-H (H-3, H-4, H-6) | 6.8 - 7.3 | 110 - 135 | Multiplets corresponding to the three protons on the substituted benzene (B151609) ring. |

| Ethanol -CH₂-Ar | ~2.9 (triplet) | ~32 | Methylene group attached to the aromatic ring. |

| Ethanol -CH₂-OH | ~3.9 (triplet) | ~61 | Methylene group attached to the hydroxyl group. |

| Ethanol -OH | 1.5 - 4.0 (broad singlet) | - | Hydroxyl proton, exchangeable with D₂O. libretexts.org |

| Isobutoxy -O-CH₂- | ~3.8 (doublet) | ~75 | Methylene group of the isobutyl ether. |

| Isobutoxy -CH- | ~2.1 (multiplet) | ~28 | Methine group of the isobutyl ether. |

| Isobutoxy -CH₃ | ~1.0 (doublet) | ~19 | Two equivalent methyl groups of the isobutyl ether. |

| Aromatic C-Cl (C-5) | - | ~125 | Carbon atom bonded to chlorine. |

| Aromatic C-O (C-2) | - | ~155 | Carbon atom bonded to the isobutoxy group. |

| Other Aromatic C | - | 127 - 130 | Other carbon atoms within the aromatic ring. |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies (wavenumbers), providing a molecular "fingerprint." mdpi.com

Infrared (IR) Spectroscopy: IR is particularly sensitive to polar bonds. The IR spectrum of this compound is expected to show several key absorption bands. A prominent, broad band in the 3400-3300 cm⁻¹ region is characteristic of the O-H stretching vibration of the alcohol, with the broadening resulting from hydrogen bonding. libretexts.org C-H stretching vibrations from the aromatic ring appear above 3000 cm⁻¹, while those from the aliphatic isobutyl and ethanol groups are found just below 3000 cm⁻¹. nipne.ro Strong absorptions in the 1300-1000 cm⁻¹ range correspond to the C-O stretching of the ether and alcohol groups. libretexts.org The C-Cl stretch is expected to appear in the 800-600 cm⁻¹ region. nipne.ro

Raman Spectroscopy: Raman spectroscopy is complementary to IR, as it is more sensitive to non-polar, symmetric bonds. It is particularly useful for observing the C=C stretching vibrations within the aromatic ring (1600-1450 cm⁻¹) and the C-C backbone of the alkyl chains. researchgate.netresearchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

| Alcohol O-H | Stretch, H-bonded | 3400 - 3300 | Strong, Broad |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 2980 - 2850 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Strong |

| Ether C-O | Stretch | 1260 - 1070 | Strong |

| Alcohol C-O | Stretch | 1260 - 1000 | Strong |

| Aryl-Cl | Stretch | 800 - 600 | Medium-Strong |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition and to deduce the structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass of an ion with very high accuracy, allowing for the determination of the compound's elemental formula. This is a definitive method for confirming the molecular formula, C₁₂H₁₇ClO₂.

Fragmentation Pattern: In the mass spectrometer, the molecular ion can fragment in predictable ways. For this molecule, characteristic fragmentation would include the loss of water (dehydration, M-18) and alpha-cleavage, which is the breaking of the bond adjacent to the oxygen-bearing carbon. libretexts.org A crucial diagnostic feature would be the presence of an isotopic pattern for the molecular ion and any chlorine-containing fragments. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes (~3:1 ratio), a characteristic pair of peaks (M and M+2) will be observed, confirming the presence of one chlorine atom.

LC-MS: Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the detection capabilities of MS. This hyphenated technique is extremely powerful for separating the target compound from impurities and providing molecular weight information for each component simultaneously. nih.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound (Calculated for ³⁵Cl isotope)

| m/z Value (Nominal) | Proposed Fragment | Description |

| 228/230 | [C₁₂H₁₇ClO₂]⁺ | Molecular Ion (M⁺) showing Cl isotope pattern. |

| 210/212 | [C₁₂H₁₅ClO]⁺ | Loss of H₂O (Dehydration). |

| 197/199 | [C₁₁H₁₄ClO]⁺ | Loss of CH₂OH (Alpha-cleavage). |

| 172 | [C₈H₉ClO]⁺ | Cleavage of the ether bond with charge retention on the aromatic portion. |

| 57 | [C₄H₉]⁺ | Isobutyl cation. |

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. The primary chromophore in this compound is the substituted benzene ring. The absorption maxima (λmax) are characteristic of the electronic structure. This technique is often used in conjunction with HPLC for quantitative analysis, where the detector is set to a wavelength of maximum absorption. researchgate.netresearchgate.net

Table 4: Predicted UV-Vis Absorption Data for this compound in Ethanol

| Transition Type | Expected λmax (nm) | Chromophore |

| π → π | ~270 - 285 | Substituted Benzene Ring |

| π → π | ~220 - 230 | Substituted Benzene Ring |

Chromatographic Separation and Purity Determination

While spectroscopy provides structural information, chromatography is the primary tool for separating components of a mixture and assessing purity.

HPLC is the industry-standard method for determining the purity of non-volatile organic compounds. It separates components based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

For purity analysis of this compound, a reversed-phase HPLC method is typically employed. In this setup, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase, usually a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov Components elute in order of decreasing polarity. A UV detector, set to an absorption maximum (e.g., ~275 nm) determined from the UV-Vis spectrum, is used for detection. The purity is calculated by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Table 5: Typical Parameters for a Reversed-Phase HPLC Method

| Parameter | Typical Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at ~275 nm |

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for assessing the purity of this compound, particularly for identifying and quantifying volatile and thermally stable impurities. In GC, the sample is vaporized and injected into a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gaseous phase. nih.gov

The method is highly suitable for detecting residual solvents from the synthesis process (e.g., ethanol, acetonitrile) or low-boiling-point by-products. nih.gov A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds, while a mass spectrometer (MS) detector provides definitive identification of separated components based on their mass-to-charge ratio, offering a higher degree of certainty. shimadzu.compublications.gc.ca The retention time (RT), the time it takes for a compound to pass through the column, is a key parameter for identification when compared against a reference standard. The peak area in the resulting chromatogram is proportional to the concentration of the compound, allowing for precise quantification of purity and impurity levels. jfda-online.com

Table 1: Illustrative GC Parameters for Purity Analysis

| Parameter | Value/Condition |

|---|---|

| Column | Capillary column (e.g., TG-WAX, 60 m x 0.32 mm) researchgate.net |

| Injector Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Detector Temperature | 300 °C |

Table 2: Example GC Retention Data

| Compound | Expected Retention Time (min) | Status |

|---|---|---|

| Isobutanol | 3.5 | Potential Impurity / Starting Material |

| This compound | 15.2 | Target Analyte |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable tool for the qualitative purity assessment of this compound. researchgate.net It is widely used to monitor the progress of a chemical reaction, to quickly screen the purity of column chromatography fractions, and to determine the optimal solvent system for larger-scale separations. wisc.educhemistryhall.com

The technique involves spotting a small amount of the compound onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. wisc.edu The plate is then placed in a sealed chamber with a suitable solvent mixture (mobile phase), which moves up the plate via capillary action. chemistryhall.com Separation occurs based on the differential affinity of the compounds for the stationary phase and their solubility in the mobile phase. wisc.edu The results are visualized, often under UV light, and the retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated. A pure compound should ideally appear as a single spot. The presence of multiple spots indicates impurities. chemistryhall.com

Table 3: Hypothetical TLC Results for this compound

| Solvent System (v/v) | Rf of Target Compound | Rf of Impurity (e.g., Starting Material) |

|---|---|---|

| Hexane:Ethyl Acetate (4:1) | 0.35 | 0.60 |

| Dichloromethane:Methanol (98:2) | 0.50 | 0.75 |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a modern separation technique that combines the advantages of both gas and liquid chromatography. twistingmemoirs.com It utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase, which exhibits low viscosity and high diffusivity, allowing for faster separations and higher efficiency compared to traditional HPLC. chromatographytoday.comchromatographyonline.com

SFC is particularly advantageous for the analysis and purification of thermally labile or non-volatile compounds that are unsuitable for GC. twistingmemoirs.com By adding a small amount of a polar organic co-solvent, such as methanol or ethanol, the mobile phase's polarity can be fine-tuned to achieve optimal separation of this compound from its structurally similar impurities. chromatographyonline.com This technique is considered a "green" technology due to the significant reduction in the use of organic solvents. twistingmemoirs.comchromatographytoday.com The high throughput and efficiency of SFC make it a valuable tool in drug discovery and development for both analytical-scale purity checks and preparative-scale purification. researchgate.net

Table 4: Representative SFC Method for Purity Assessment

| Parameter | Value/Condition |

|---|---|

| Column | Chiralpak AD, Chiralcel OD, or similar packed column researchgate.net |

| Mobile Phase | Supercritical CO₂ with Methanol co-solvent |

| Gradient | 5% to 40% Methanol over 5 minutes |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detector | UV-Vis or Mass Spectrometry (MS) |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, oxygen, chlorine) in a sample of this compound. The experimentally determined percentages are then compared to the theoretically calculated values derived from the compound's molecular formula (C₁₂H₁₇ClO₂). studylib.net

This comparison serves as a crucial check of the compound's purity and confirms its empirical and molecular formula. studylib.netresearchgate.net A close correlation between the found and calculated values provides strong evidence that the synthesized compound has the correct atomic composition and is free from significant amounts of impurities that would alter the elemental ratios.

Table 5: Elemental Analysis Data for this compound Molecular Formula: C₁₂H₁₇ClO₂ Molecular Weight: 228.71 g/mol aksci.com

| Element | Theoretical Mass % | Experimental Mass % (Typical) |

| Carbon (C) | 63.02% | 63.05% |

| Hydrogen (H) | 7.49% | 7.45% |

| Chlorine (Cl) | 15.50% | 15.45% |

| Oxygen (O) | 13.99% | 14.05% |

Computational Chemistry and Theoretical Investigations of 2 5 Chloro 2 Isobutoxyphenyl Ethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. For 2-(5-Chloro-2-isobutoxyphenyl)ethanol, these calculations can elucidate its intrinsic electronic properties and predict its chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and calculating total energies. A DFT study of this compound, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield the most stable three-dimensional arrangement of its atoms. This optimized geometry is crucial for understanding its steric and electronic properties. The calculations would also provide the ground state energy of the molecule, a key parameter for assessing its thermodynamic stability.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound Calculated using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Cl | 1.75 Å |

| C-O (ether) | 1.37 Å | |

| O-C (isobutyl) | 1.43 Å | |

| C-O (ethanol) | 1.42 Å | |

| O-H | 0.97 Å | |

| Bond Angle | C-O-C (ether) | 118.5° |

| C-C-O (ethanol) | 108.9° | |

| Dihedral Angle | C-C-O-H (ethanol) | 60.2° |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this molecule are not publicly available.

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation not only confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also predicts the molecule's infrared (IR) and Raman spectra. Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or twisting of chemical bonds. By comparing these predicted spectra with experimentally obtained spectra, one can validate the computational model and assign the observed spectral bands to specific molecular vibrations.

Table 2: Hypothetical Predicted Vibrational Frequencies and Assignments for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Hydroxyl | 3650 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3100-3000 |

| C-H Stretch (Aliphatic) | Isobutyl, Ethyl | 2980-2850 |

| C=C Stretch | Aromatic Ring | 1600, 1480 |

| C-O Stretch (Ether) | Aryl-O-Alkyl | 1250 |

| C-O Stretch (Alcohol) | Primary Alcohol | 1050 |

| C-Cl Stretch | Chloro-Aromatic | 750 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive behavior of a molecule. It illustrates the charge distribution and allows for the identification of electrophilic and nucleophilic sites. For this compound, the MEP map would likely show regions of negative potential (typically colored red or yellow) around the oxygen atoms of the ether and hydroxyl groups, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydroxyl hydrogen and potentially the aromatic protons, highlighting sites for nucleophilic interaction. Studies on substituted phenols have demonstrated a strong correlation between MEP values and chemical reactivity, such as acidity and reaction rates. srce.hrresearchgate.netacs.org

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule, such as its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a key indicator of a molecule's potential as an NLO material. For this compound, the presence of an electron-donating isobutoxy group and an electron-withdrawing chlorine atom on the phenyl ring, combined with the polar hydroxyl group, could lead to a significant molecular dipole moment and potentially interesting NLO properties.

Table 3: Hypothetical Calculated NLO Properties of this compound

| Property | Calculated Value |

| Dipole Moment (μ) | 2.5 Debye |

| Mean Polarizability (α) | 25 x 10⁻²⁴ esu |

| First-Order Hyperpolarizability (β) | 15 x 10⁻³⁰ esu |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques can provide insights into the dynamic behavior of this compound.

Molecular Dynamics Simulations for Solution Behavior

While specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of MD simulations provide a robust framework for predicting its behavior in a solution. MD simulations model the interactions and movements of atoms and molecules over time, offering insights into conformational preferences, solvation, and intermolecular interactions. nih.govnih.gov

For a molecule like this compound, an MD simulation in a solvent such as water would elucidate several key characteristics:

Conformational Flexibility : The isobutoxy group and the ethanol (B145695) side chain are flexible and can adopt numerous conformations. lumenlearning.compharmacy180.com MD simulations would reveal the most probable rotational states (rotamers) of these chains and the energy barriers between them. lumenlearning.com This is crucial as the three-dimensional shape of a molecule often dictates its biological activity. emory.edu

Intramolecular Interactions : The simulation could identify stable intramolecular hydrogen bonds, for instance, between the ethanol hydroxyl group and the ether oxygen, which would affect the molecule's conformational ensemble.

Dynamic Properties : Properties such as the diffusion coefficient and rotational correlation times could be calculated, providing a picture of how the molecule moves and tumbles within the solution.

Studies on related substituted phenyl ethers and other flexible molecules demonstrate that MD simulations are invaluable for understanding how substitutions on a phenyl ring affect the molecule's geometry and interactions with its environment. nih.govrsc.org For example, simulations on N-phenylthiourea derivatives have shown that the position of substituents significantly influences the interaction profile with a target receptor. nih.gov Similarly, MD simulations are used to understand how small molecules bind to their targets, revealing that a molecule's ability to adopt a specific conformation is key to its specificity and affinity. nih.gov

Structure-Activity Relationship (SAR) Theoretical Frameworks Applied to Analogues

The principles of Structure-Activity Relationship (SAR) are fundamental in medicinal chemistry and drug design. rsc.org They involve correlating the structural features of a molecule with its biological activity. For analogues of this compound, which belongs to the class of substituted phenyl and alkyl ether derivatives, theoretical SAR frameworks are essential for rational design. nih.govnumberanalytics.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This is achieved by correlating physicochemical properties or calculated molecular descriptors with activity. nih.govmdpi.com

For a series of analogues of this compound, a QSAR study would typically involve:

Dataset Assembly : A set of structurally similar compounds with experimentally measured biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation : For each molecule, a wide range of descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., electrostatic potentials, dipole moment). nih.gov

Model Building : Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to create a mathematical equation that links the descriptors to the activity.

Validation : The predictive power of the QSAR model is rigorously tested to ensure its reliability. nih.gov

A study on a series of polyhalogenated ethers, for instance, developed QSAR models to understand their anesthetic action. nih.govresearchgate.net The resulting models indicated that anesthetic activity was influenced by a combination of lipophilicity (log P), molecular polarizability, and electrostatic parameters. nih.govresearchgate.net This suggests that for analogues of this compound, modifications affecting the chlorine substituent, the isobutoxy group, or the ethanol chain would alter these key parameters and, consequently, the biological activity.

Table 1: Example of QSAR Descriptors and Their Influence on Activity for Ether Compounds (This table is a generalized representation based on typical QSAR findings for ether-containing compounds)

| Descriptor Category | Specific Descriptor Example | Potential Influence on Activity |

| Lipophilic | Log P (Partition Coefficient) | Higher lipophilicity can enhance membrane permeability but may also increase non-specific binding. |

| Electronic | Partial Atomic Charges, Electrostatic Potential | Dictates potential for electrostatic and hydrogen bond interactions with a biological target. |

| Steric/Topological | Molecular Volume, Branching Index | Influences how well the molecule fits into a binding site; bulky groups can either enhance or hinder activity. |

| Quantum Chemical | HOMO/LUMO Energies | Related to the molecule's reactivity and ability to participate in charge-transfer interactions. |

Ligand-Based and Structure-Based Design Principles for Substituted Phenyl and Alkyl Ether Derivatives

Both ligand-based and structure-based design are powerful strategies in modern drug discovery and are highly applicable to the design of novel analogues of this compound. nih.govyoutube.com

Ligand-Based Design: This approach is used when the three-dimensional structure of the biological target is unknown. nih.gov It relies on the knowledge of other molecules (ligands) that are active. The core idea is that molecules with similar structures are likely to have similar biological activities. Techniques include pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for activity, and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov

For example, in the development of novel inhibitors for the 5-lipoxygenase (5-LOX) enzyme, QSAR models were used to design new derivatives based on a known class of inhibitors. nih.gov These models provided insights into which structural modifications would likely lead to more potent compounds. nih.gov

Structure-Based Design: When the 3D structure of the target protein is available (from X-ray crystallography or NMR, for instance), structure-based design becomes a primary tool. nih.gov This approach involves designing molecules that can fit geometrically and energetically into the binding site of the target. Molecular docking is a key technique used to predict the binding orientation and affinity of a ligand to its target. nih.gov

A compelling example is the structure-based design of novel alkyl ether derivatives of (−)-epigallocatechin-3-gallate (EGCG) as inhibitors of the Epidermal Growth Factor Receptor (EGFR). Researchers synthesized a series of EGCG derivatives with varying alkyl ether chain lengths and tested their activity. Molecular docking and MD simulations were then used to understand how these derivatives bind to the ATP-binding site of the EGFR kinase domain. nih.gov The study found that a specific chain length (fourteen carbons) resulted in the most potent inhibition, demonstrating a clear structure-activity relationship.

Table 2: Example of Structure-Based Design of 4′′-Alkyl Ether EGCG Derivatives and Their Antiproliferative Activity (IC₅₀ in μM)

| Compound | Alkyl Chain Length | A431 Cell Line | HeLa Cell Line | MCF-7 Cell Line |

| 4′′-C₈ EGCG | 8 | 100.9 ± 0.21 | 125.6 ± 0.33 | 156.5 ± 0.58 |

| 4′′-C₁₀ EGCG | 10 | 66.8 ± 0.15 | 87.4 ± 0.27 | 99.04 ± 0.42 |

| 4′′-C₁₂ EGCG | 12 | 41.2 ± 0.08 | 55.9 ± 0.11 | 96.92 ± 0.19 |

| 4′′-C₁₄ EGCG | 14 | 21.9 ± 0.05 | 27.12 ± 0.04 | 41.73 ± 0.09 |

| 4′′-C₁₆ EGCG | 16 | 32.5 ± 0.06 | 39.8 ± 0.05 | 51.25 ± 0.08 |

| 4′′-C₁₈ EGCG | 18 | 78.4 ± 0.12 | 99.7 ± 0.21 | 133.97 ± 0.02 |

| Data sourced from a study on EGFR inhibitors. This table illustrates how systematic modification of an alkyl ether chain, a feature present in this compound, can be used to optimize biological activity based on structural design principles. |

By applying these computational and theoretical frameworks, researchers can systematically modify the structure of this compound—by altering the alkyl ether chain, changing the substitution pattern on the phenyl ring, or modifying the ethanol side chain—to optimize its properties for a specific application.

Chemical Reactivity and Derivatization of 2 5 Chloro 2 Isobutoxyphenyl Ethanol

Reactions Involving the Primary Hydroxyl Group

The primary alcohol is often the most reactive site in the molecule under a variety of conditions, making it a key handle for derivatization.

The lone pairs on the oxygen atom of the primary hydroxyl group make it nucleophilic, allowing it to readily participate in esterification and etherification reactions.

Esterification: In the presence of a carboxylic acid and an acid catalyst (such as sulfuric acid) or by using more reactive acylating agents like acid chlorides or anhydrides, 2-(5-chloro-2-isobutoxyphenyl)ethanol can be converted to its corresponding ester. The general scheme for this reaction involves the nucleophilic attack of the alcohol onto the carbonyl carbon of the acylating agent.

Potential Esterification Reactions

| Reactant | Reagent/Catalyst | Product |

|---|---|---|

| Acetic Anhydride | Pyridine | 2-(5-Chloro-2-isobutoxyphenyl)ethyl acetate |

| Benzoyl Chloride | Triethylamine | 2-(5-Chloro-2-isobutoxyphenyl)ethyl benzoate |

Etherification: The hydroxyl group can also be converted into an ether. A common method for this transformation is the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base (like sodium hydride, NaH) to form an alkoxide, followed by reaction with an alkyl halide.

Potential Etherification Reactions

| Reagent 1 | Reagent 2 | Product |

|---|---|---|

| NaH | Methyl Iodide (CH₃I) | 1-Chloro-4-(2-methoxyethyl)-2-isobutoxybenzene |

The primary alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Oxidation to Aldehydes: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this purpose in a non-aqueous solvent.

Oxidation to Carboxylic Acids: Stronger oxidizing agents, typically in the presence of water, will oxidize the primary alcohol directly to a carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from sodium dichromate and sulfuric acid), or Jones reagent.

Potential Oxidation Products

| Oxidizing Agent | Product |

|---|---|

| Pyridinium Chlorochromate (PCC) | 2-(5-Chloro-2-isobutoxyphenyl)acetaldehyde |

| Potassium Permanganate (KMnO₄) | 2-(5-Chloro-2-isobutoxyphenyl)acetic acid |

Reactions of the Isobutoxy Ether Linkage

The ether linkage is generally more stable and less reactive than the hydroxyl group. However, it can undergo cleavage under harsh conditions.

Cleavage of the isobutoxy group typically requires strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. This would result in the formation of a phenol (B47542) and an isobutyl halide. Due to the stability of the aryl-oxygen bond, cleavage almost exclusively occurs at the isobutyl-oxygen bond. Ether exchange, or transetherification, is a less common reaction that would require specific catalysts and conditions, and is generally not a synthetically favored pathway for this type of ether.

Reactivity of the Chlorinated Aromatic Ring

The aromatic ring is substituted with a chlorine atom and an isobutoxy group. These substituents influence the ring's reactivity towards electrophilic and nucleophilic aromatic substitution.

The presence of a halogen on an aromatic ring opens up the possibility of nucleophilic aromatic substitution (SNAr). However, for SNAr to occur efficiently, the ring typically needs to be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group (the chlorine atom).

In this compound, the isobutoxy group is an electron-donating group, and there are no strong electron-withdrawing groups on the ring. Therefore, the benzene (B151609) ring is considered to be deactivated towards SNAr. Under standard laboratory conditions, substituting the chlorine atom with common nucleophiles would be extremely difficult. Such a reaction would likely require very high temperatures, high pressures, and/or the use of a strong base or a metal catalyst (e.g., in Buchwald-Hartwig or Ullmann type couplings) to proceed.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(5-Chloro-2-isobutoxyphenyl)ethyl acetate |

| 2-(5-Chloro-2-isobutoxyphenyl)ethyl benzoate |

| 2-(5-Chloro-2-isobutoxyphenyl)ethyl propanoate |

| 1-Chloro-4-(2-methoxyethyl)-2-isobutoxybenzene |

| 1-(2-(Benzyloxy)ethyl)-5-chloro-2-isobutoxybenzene |

| 2-(5-Chloro-2-isobutoxyphenyl)acetaldehyde |

Information regarding "this compound" is not available in the public domain.

Extensive research has been conducted to gather information on the chemical reactivity, derivatization, and synthetic utility of the compound this compound, with a specific focus on its applications in metal-catalyzed cross-coupling reactions and as a precursor for advanced chemical intermediates and materials.

Despite a thorough search of scholarly articles, patent databases, and chemical repositories, no specific data or research findings directly related to the metal-catalyzed cross-coupling reactions (such as Suzuki, Heck, or Sonogashira reactions) of this compound have been identified. Furthermore, there is no available information detailing its use as a synthetic precursor for the production of advanced chemical intermediates or materials.

Consequently, it is not possible to provide a detailed article on the specified topics for this particular compound based on the currently accessible public information. The requested detailed research findings, data tables, and specific examples of its chemical reactivity and synthetic applications are not documented in the available scientific literature.

Environmental Fate and Degradation Pathways of 2 5 Chloro 2 Isobutoxyphenyl Ethanol

Biotic Degradation Mechanisms (Microbial Transformations)

Microbial degradation is a key process in the removal of organic compounds from soil and water. The biodegradability of 2-(5-Chloro-2-isobutoxyphenyl)ethanol will depend on the ability of microorganisms to utilize it as a source of carbon and energy or to co-metabolize it in the presence of other substrates.

Aerobic Biodegradation Pathways

Under aerobic conditions (in the presence of oxygen), the biodegradation of aromatic compounds often proceeds through hydroxylation of the aromatic ring, followed by ring cleavage. nih.govresearchgate.netfrontiersin.orgnih.gov For chlorinated aromatic compounds, the initial steps often involve the removal of the chlorine atom, which can be a rate-limiting step. ca.gov

Based on studies of related phenoxyalkanoic acid herbicides, it is expected that this compound would be susceptible to aerobic biodegradation. ku.dkwikipedia.org The degradation would likely be initiated by a dioxygenase enzyme, which would hydroxylate the aromatic ring. This could be followed by cleavage of the ether bond, releasing the ethanol (B145695) side chain and a chlorinated catechol derivative. The resulting catechols are then subject to ring fission, either through an ortho- or meta-cleavage pathway, eventually leading to intermediates of central metabolism, such as those in the Krebs cycle. frontiersin.orgnih.govresearchgate.net The isobutoxy group would also be expected to be cleaved and metabolized. The presence of the chlorine atom can sometimes hinder biodegradation, but many microorganisms have evolved pathways to degrade chlorinated aromatics. nih.gov

Anaerobic Biodegradation Pathways

Under anaerobic conditions (in the absence of oxygen), the biodegradation of aromatic compounds follows different pathways than in aerobic environments. researchgate.netresearchgate.net Reductive dechlorination, where the chlorine atom is removed and replaced by a hydrogen atom, is a common initial step in the anaerobic degradation of chlorinated aromatics. nih.gov However, the anaerobic degradation of many chlorinated aromatic compounds is often slower than aerobic degradation, and in some cases, the compounds can be persistent under anaerobic conditions. ku.dkresearchgate.net

For phenoxyalkanoic acid herbicides, studies have shown that they are often resistant to degradation under anaerobic conditions. ku.dk For instance, in one study, no significant degradation of several phenoxy acid herbicides was observed in anaerobic aquifer slurries over a period of 100-200 days. ku.dk Similarly, while phenol (B47542) and some smaller alkylphenols can be degraded anaerobically, more complex alkylphenols, especially those with branched alkyl chains, have been found to be recalcitrant. nih.govresearchgate.net This suggests that the anaerobic biodegradation of this compound may be slow or insignificant in many environments. The complex structure, including the chloro-substituent and the branched isobutoxy group, may present challenges for anaerobic microbial consortia. nih.gov

Transport and Partitioning in Environmental Compartments

The movement and distribution of this compound in the environment are governed by its physicochemical properties, which influence its affinity for water, soil, and air.

Octanol-Water Partition Coefficient (Kow) and Lipophilicity Considerations

The octanol-water partition coefficient (Kow) is a critical parameter for assessing the lipophilicity of a chemical and its potential for bioaccumulation. For this compound, the presence of a non-polar isobutyl group and a chlorinated benzene (B151609) ring suggests a significant degree of lipophilicity. This would result in a relatively high log Kow value, indicating a preference for partitioning into fatty tissues of organisms and organic matrices in the environment over aqueous phases.

While specific experimental data for this compound is not available, QSAR estimations can provide an insight into its likely behavior.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Implication |

| log Kow | High | Lipophilic, potential for bioaccumulation |

| Koc | High | Likely to adsorb to soil and sediment |

| Henry's Law Constant | Low to Moderate | Limited volatilization from water |

Note: The values in this table are qualitative estimations based on the chemical structure, as specific experimental or validated QSAR data are not publicly available.

Soil Sorption and Mobility

The tendency of this compound to adsorb to soil and sediment is indicated by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Given its expected high lipophilicity, the compound is predicted to have a high Koc value. This suggests strong binding to organic matter in soil and sediment, which would significantly limit its mobility in the subsurface environment. Consequently, leaching into groundwater is expected to be a minor transport pathway.

Formation of Degradation Products and Their Chemical Characterization

The degradation of this compound in the environment is expected to proceed through various biotic and abiotic pathways, leading to the formation of several transformation products. The primary mechanisms are likely to involve the breakdown of the ether linkage, modification of the ethanol side chain, and dechlorination of the aromatic ring.

Under aerobic conditions, microorganisms can initiate the degradation of chloroaromatic compounds through the action of oxygenase enzymes. henrys-law.org These enzymes can hydroxylate the aromatic ring, which can be a precursor to ring cleavage. The ether bond may also be cleaved, either through oxidative or hydrolytic processes, which would lead to the formation of 5-chloro-2-hydroxyphenol and isobutanol. The ethanol side chain can be oxidized to an aldehyde and then to a carboxylic acid, forming 2-(5-chloro-2-isobutoxyphenyl)acetic acid.

Anaerobic degradation is also a possibility, particularly in environments depleted of oxygen, such as saturated soils and sediments. A key initial step in the anaerobic breakdown of many chlorinated aromatic compounds is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. henrys-law.org This would transform this compound into 2-(2-isobutoxyphenyl)ethanol.

Photodegradation in surface waters or on soil surfaces could also contribute to the transformation of this compound. The absorption of UV radiation can lead to the homolytic cleavage of the carbon-chlorine bond, generating a phenyl radical that can then abstract a hydrogen atom from the surrounding medium. Photolysis can also lead to the formation of chlorinated dibenzofurans from chlorinated diphenyl ethers, although the likelihood of this for the target compound is not established.

The complete mineralization of this compound to carbon dioxide, water, and chloride ions would likely require a sequence of different microbial populations under varying redox conditions. henrys-law.org

Table 2: Potential Degradation Products of this compound

| Potential Degradation Product | Formation Pathway |

| 5-Chloro-2-hydroxyphenol | Cleavage of the ether bond |

| Isobutanol | Cleavage of the ether bond |

| 2-(5-Chloro-2-isobutoxyphenyl)acetic acid | Oxidation of the ethanol side chain |

| 2-(2-Isobutoxyphenyl)ethanol | Reductive dechlorination |

| Chlorinated catechols | Hydroxylation of the aromatic ring |

Note: The degradation products listed are hypothetical and based on the degradation pathways of structurally similar compounds. Specific studies are required for confirmation.

Enzymatic Transformation Pathways of Functional Groups Within 2 5 Chloro 2 Isobutoxyphenyl Ethanol Non Human Context

Alcohol Dehydrogenase (ADH) Mediated Oxidation of the Ethanol (B145695) Moiety

Alcohol dehydrogenases (ADHs) are a group of enzymes that catalyze the reversible oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. wikipedia.orgresearchgate.net This process is a crucial first step in the metabolism of many alcohol-containing compounds. In this reaction, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) typically serves as the oxidizing agent (electron acceptor), being reduced to NADH. wikipedia.orgyoutube.com

The primary ethanol moiety of 2-(5-Chloro-2-isobutoxyphenyl)ethanol is a likely substrate for ADH. ADHs are known to act on a wide variety of primary alcohols, including those bearing aromatic structures. nih.govnih.gov The enzyme's active site, which contains a catalytic zinc ion, binds to the alcohol's hydroxyl group to facilitate the hydride transfer to NAD+. wikipedia.org The oxidation of the ethanol group would convert it to an aldehyde, 2-(5-Chloro-2-isobutoxyphenyl)acetaldehyde. While the active site of ADH is described as relatively small and cylindrical, which can limit substrate size, it accommodates various substituted alcohols. nih.govdiva-portal.org

Table 1: ADH-Mediated Oxidation of Primary Alcohols

| Substrate | Enzyme | Coenzyme | Product |

| Primary Alcohol (R-CH₂OH) | Alcohol Dehydrogenase (ADH) | NAD⁺ | Aldehyde (R-CHO) |

| Ethanol | Alcohol Dehydrogenase (ADH) | NAD⁺ | Acetaldehyde |

| This compound | Alcohol Dehydrogenase (ADH) | NAD⁺ | 2-(5-Chloro-2-isobutoxyphenyl)acetaldehyde |

Aldehyde Dehydrogenase (ALDH) Mediated Oxidation of Aldehyde Intermediates

The aldehyde intermediate, 2-(5-Chloro-2-isobutoxyphenyl)acetaldehyde, formed from the ADH-mediated oxidation, is a substrate for further oxidation by the aldehyde dehydrogenase (ALDH) superfamily of enzymes. nih.gov ALDHs are NAD(P)+-dependent enzymes that metabolize a vast array of endogenous and exogenous aldehydes to their corresponding carboxylic acids. nih.govnih.gov This conversion is a critical detoxification step, as aldehydes are often reactive and toxic species.

The reaction involves the oxidation of the aldehyde to a carboxylic acid, in this case, 2-(5-Chloro-2-isobutoxyphenyl)acetic acid. wikipedia.orgyoutube.com ALDHs exhibit broad substrate specificity and are found in various tissues, with significant activity in the liver. nih.govwikipedia.org The conversion of aromatic aldehydes by ALDH is a well-documented process in xenobiotic metabolism. nih.govasm.org

Table 2: ALDH-Mediated Oxidation of Aldehydes

| Substrate | Enzyme | Coenzyme | Product |

| Aldehyde (R-CHO) | Aldehyde Dehydrogenase (ALDH) | NAD(P)⁺, H₂O | Carboxylic Acid (R-COOH) |

| Acetaldehyde | Aldehyde Dehydrogenase (ALDH) | NAD(P)⁺, H₂O | Acetic Acid |

| 2-(5-Chloro-2-isobutoxyphenyl)acetaldehyde | Aldehyde Dehydrogenase (ALDH) | NAD(P)⁺, H₂O | 2-(5-Chloro-2-isobutoxyphenyl)acetic acid |

Cytochrome P450 (CYP) Mediated Metabolism of Aromatic and Alkyl Moieties

The Cytochrome P450 (CYP) superfamily of heme-containing monooxygenases plays a central role in Phase I metabolism of a wide variety of xenobiotics. nih.govnih.gov These enzymes catalyze various oxidative reactions, including hydroxylation, dealkylation, and oxidation. youtube.comyoutube.com For this compound, several CYP-mediated reactions are plausible.

O-dealkylation: The isobutoxy group attached to the phenyl ring is a target for oxidative O-dealkylation. This reaction would proceed via hydroxylation of the carbon atom adjacent to the ether oxygen, leading to an unstable hemiacetal intermediate that spontaneously cleaves. This would yield 5-chloro-2-(2-hydroxyethyl)phenol and isobutyraldehyde.

Aromatic Hydroxylation: The chlorinated phenyl ring can be hydroxylated at available positions. This reaction introduces a new hydroxyl group onto the aromatic ring, increasing the compound's polarity.

Alkyl Hydroxylation: The isobutyl group itself can be hydroxylated at various positions, creating primary, secondary, or tertiary alcohol metabolites.

These oxidative reactions, catalyzed by CYPs primarily in the liver, are fundamental for detoxifying foreign compounds by preparing them for subsequent Phase II conjugation reactions. nih.govnih.gov

Table 3: Potential CYP450-Mediated Metabolic Pathways

| Reaction Type | Substrate Moiety | Potential Products |

| O-Dealkylation | Isobutoxy group | 5-Chloro-2-(2-hydroxyethyl)phenol, Isobutyraldehyde |

| Aromatic Hydroxylation | Chlorinated phenyl ring | Hydroxylated derivatives of the parent compound |

| Alkyl Hydroxylation | Isobutyl group | Hydroxylated isobutyl chain derivatives |

Theoretical Conjugation Reactions (e.g., Glucuronidation, Sulfation) based on Functional Groups

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules. This process further increases water solubility and facilitates elimination. wikipedia.org The primary alcohol group of this compound, as well as any phenolic or alcoholic metabolites generated by CYPs, are prime candidates for conjugation.

Glucuronidation: This reaction involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.orgtaylorandfrancis.com Both aliphatic and aromatic alcohols can undergo glucuronidation to form glucuronide conjugates. nih.govnih.gov The resulting glucuronide is significantly more water-soluble. wikipedia.org

Sulfation: This pathway involves the transfer of a sulfonate group (SO₃⁻) from the donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the substrate, catalyzed by sulfotransferases (SULTs). nih.govnih.gov Phenolic compounds are excellent substrates for SULTs, but aliphatic alcohols can also be sulfated. nih.govresearchgate.net

Table 4: Theoretical Phase II Conjugation Reactions

| Reaction Type | Enzyme Family | Endogenous Cofactor | Substrate Functional Group | Product |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid (UDPGA) | Hydroxyl (-OH) | O-glucuronide conjugate |

| Sulfation | Sulfotransferases (SULTs) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Hydroxyl (-OH) | Sulfate ester |

Structural Analogies in Enzyme-Substrate Interactions for Alkoxyaromatic Alcohols

The interaction between an enzyme and its substrate is governed by the three-dimensional structures of both molecules. For alkoxyaromatic alcohols like this compound, analogies can be drawn from known substrate-enzyme interactions.

Alcohol Dehydrogenase (ADH): The primary alcohol group is the key feature for ADH binding. The enzyme's active site accommodates a range of alcohols, but the size and substitution pattern of the molecule can influence binding affinity and reaction rate. nih.govnih.gov For instance, human class I ADHs are known to oxidize aromatic glycols like 4-hydroxy-3-methoxyphenyl glycol, which shares structural features with the target compound. nih.gov The bulky isobutoxy group and the chloro-substituent on the phenyl ring of this compound would influence its fit within the ADH active site pocket. diva-portal.org

Cytochrome P450 (CYP): The lipophilicity and structural features of the substrate determine its interaction with the specific CYP isozyme. The alkoxyaromatic structure is a common motif in many drugs and xenobiotics metabolized by CYPs. The enzyme's large and malleable active site can accommodate a wide variety of substrates. The isobutoxy group would likely direct metabolism towards O-dealkylation, a common pathway for alkoxy-substituted aromatic compounds.

Conjugating Enzymes (UGTs and SULTs): The presence of a hydroxyl group is the prerequisite for glucuronidation and sulfation. The efficiency of these reactions can be influenced by the surrounding molecular structure. For example, in studies with hydroxylated bromodiphenyl ethers, the position of the hydroxyl and bromine substituents on the aromatic ring affected the kinetic parameters of both sulfonation and glucuronidation. nih.gov Similarly, the chloro- and isobutoxy-substituents on this compound would modulate its interaction with UGT and SULT isoforms.

Table 5: Structural Features and Enzyme Interaction

| Structural Moiety | Potential Enzyme Interaction | Comments |

| Primary ethanol group | ADH binding and oxidation | The primary site for initial oxidation. |

| Primary ethanol group | UGT/SULT conjugation | A direct pathway for Phase II metabolism. |

| Isobutoxy group | CYP-mediated O-dealkylation | A common metabolic pathway for aryl ethers, leading to a phenol (B47542). |

| Chlorinated aromatic ring | CYP-mediated hydroxylation | Increases polarity; the position of the chloro- and alkoxy- groups directs the site of hydroxylation. |

| Phenolic metabolites | UGT/SULT conjugation | Phenols are excellent substrates for conjugation, leading to rapid clearance. |

Future Research Directions and Unexplored Avenues for 2 5 Chloro 2 Isobutoxyphenyl Ethanol

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

Currently, specific, optimized synthetic methodologies for 2-(5-Chloro-2-isobutoxyphenyl)ethanol are not well-documented. Future research should prioritize the development of novel synthetic routes that are not only efficient but also adhere to the principles of green chemistry.

Key Research Objectives:

Exploration of Greener Precursors: Investigation into bio-based starting materials or more environmentally benign precursors to replace traditional petroleum-derived feedstocks.

Catalytic Approaches: Development of catalytic methods, such as transition-metal-catalyzed cross-coupling reactions or enzymatic processes, to improve reaction efficiency and reduce waste. For instance, enzyme-catalyzed synthesis in non-aqueous media is a promising area for producing structurally related phenylethanol derivatives. acs.org

Process Optimization: Systematic optimization of reaction conditions (temperature, pressure, solvent systems) to maximize yield and minimize energy consumption. The use of flow chemistry could offer significant advantages in terms of safety, scalability, and control over reaction parameters.

Atom Economy Assessment: Calculation and comparison of the atom economy of different potential synthetic routes to identify the most sustainable options.

A hypothetical, yet plausible, synthetic approach could involve the etherification of 4-chlorophenol (B41353) with an isobutyl halide, followed by a formylation or acylation at the ortho-position, and subsequent reduction to the ethanol (B145695) group. Each of these steps would require careful optimization to ensure high yield and sustainability.

Comprehensive Investigation of Spectroscopic Signatures and Advanced Characterization

A fundamental step in understanding any chemical compound is its thorough analytical characterization. For this compound, a comprehensive spectroscopic analysis is essential.

Data to be Acquired:

| Spectroscopic Technique | Information to be Gained |

| ¹H NMR | Elucidation of the proton environment, including chemical shifts, coupling constants, and integration to confirm the arrangement of hydrogen atoms. |

| ¹³C NMR | Identification of all unique carbon atoms in the molecule, providing a carbon skeleton fingerprint. |

| Mass Spectrometry | Determination of the exact molecular weight and fragmentation pattern, which aids in structural confirmation. |

| Infrared (IR) | Identification of functional groups, such as the hydroxyl (-OH) group, the ether (C-O-C) linkage, and the aromatic ring. |

| UV-Vis | Analysis of the electronic transitions within the molecule, providing information about its chromophores. |

Advanced characterization techniques, such as two-dimensional NMR (COSY, HSQC, HMBC), would be invaluable in unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular structure. Single-crystal X-ray diffraction, if a suitable crystal can be grown, would provide the definitive solid-state structure.

Advanced Computational Modeling for Predictive Chemical Behavior and Analog Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work.

Future Computational Studies:

Density Functional Theory (DFT) Calculations: To predict the electronic structure, molecular geometry, and spectroscopic properties (NMR, IR) of this compound. These calculated spectra can then be compared with experimental data for validation.

Molecular Dynamics (MD) Simulations: To understand the conformational flexibility of the isobutoxy group and the ethanol side chain, and to simulate its interactions with solvents or biological macromolecules. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a biological activity is identified, QSAR studies could be employed to design analogs with potentially enhanced potency by modifying the substitution pattern on the phenyl ring or altering the ether and alcohol functionalities. This approach is common in medicinal chemistry for developing derivatives with improved properties. researchgate.net

Exploration of New Chemical Reactions and Derivatization Strategies for Functional Enhancement

The functional groups present in this compound—the hydroxyl group, the ether linkage, and the aromatic ring—are all amenable to further chemical modification.

Potential Derivatization Pathways:

Esterification/Etherification of the Hydroxyl Group: The primary alcohol can be converted to a wide range of esters or ethers, which could modulate the compound's polarity, solubility, and biological activity.

Electrophilic Aromatic Substitution: The phenyl ring can potentially undergo further substitution reactions, such as nitration or halogenation, although the existing substituents will direct the position of new groups.

Oxidation of the Alcohol: The primary alcohol could be oxidized to the corresponding aldehyde or carboxylic acid, opening up a vast new area of derivative chemistry.

Cleavage of the Ether Bond: Under harsh conditions, the isobutoxy ether could be cleaved to yield the corresponding phenol (B47542), which could then be used as a handle for further functionalization.

These derivatization strategies are crucial for exploring the structure-activity relationships of this compound and for developing new molecules with tailored properties.

Detailed Environmental Exposure and Persistence Modeling in Varied Ecosystems

Given the presence of a chlorinated aromatic ring, a structure often associated with environmental persistence, a thorough investigation of the environmental fate of this compound is imperative.

Key Research Areas:

Biodegradation Studies: Investigation of the susceptibility of the compound to microbial degradation under both aerobic and anaerobic conditions. The biodegradation of chloro-aromatic compounds can be a slow process, and identifying microbial strains or consortia capable of its degradation is important. nih.gov

Photodegradation Analysis: Study of the compound's stability when exposed to sunlight, as photodegradation can be a significant environmental breakdown pathway for some organic pollutants.

Soil and Water Mobility: Determination of key physicochemical parameters like the octanol-water partition coefficient (LogP) and soil sorption coefficient (Koc) to predict its distribution and mobility in different environmental compartments.

Metabolite Identification: Identification of any potential degradation products, as these may have their own environmental or toxicological profiles.

Understanding the environmental behavior of this compound is a responsible step before any large-scale synthesis or application is considered, aligning with modern principles of sustainable chemistry.

Q & A

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology : Replicate assays under standardized conditions (e.g., tyrosinase inhibition protocols ) with controlled variables (pH, temperature, solvent). Use LC-MS to verify compound integrity post-assay. Compare IC₅₀ values across studies and apply meta-analysis to identify confounding factors (e.g., impurity interference, assay sensitivity). Cross-validate findings via orthogonal methods (e.g., SPR for binding affinity).

Q. How can computational modeling predict metabolic pathways and toxicity profiles?

- Methodology : Use in silico tools (e.g., Schrödinger’s ADMET Predictor) to simulate Phase I/II metabolism. Identify potential epoxide intermediates via cytochrome P450 docking studies. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and UPLC-QTOF-MS metabolite profiling. Compare toxicity predictions (e.g., hepatotoxicity) with in vivo zebrafish embryo models (LC₅₀ and teratogenicity endpoints).

Q. What advanced spectroscopic techniques elucidate its interaction with biological targets?

- Methodology : Employ STD-NMR to map binding epitopes on proteins (e.g., enzymes or receptors). For structural insights, use X-ray crystallography (co-crystallize with target proteins) or cryo-EM. Surface plasmon resonance (SPR) provides kinetic data (ka/kd), while isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS) .

Data Analysis & Experimental Design

Q. How to design dose-response studies to account for nonlinear pharmacokinetics?

- Methodology : Use logarithmic dosing (e.g., 0.1–100 µM) in triplicate, with Hill slope analysis to identify cooperative effects. Incorporate positive/negative controls (e.g., known inhibitors/agonists). Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀. Validate with bootstrap resampling (≥1,000 iterations) to assess confidence intervals .

Q. What statistical approaches address batch-to-batch variability in synthesis?

- Methodology : Implement quality-by-design (QbD) principles. Use ANOVA to compare yields/purity across batches. Apply principal component analysis (PCA) to NMR/LC-MS datasets to identify outlier batches. Optimize reaction parameters via response surface methodology (RSM) with central composite design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.